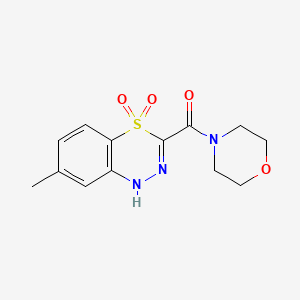
(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(morpholin-4-yl)methanone
Übersicht
Beschreibung
(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(morpholin-4-yl)methanone is a useful research compound. Its molecular formula is C13H15N3O4S and its molecular weight is 309.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(7-methyl-4,4-dioxido-1H-4,1,2-benzothiadiazin-3-yl)(morpholin-4-yl)methanone is a compound with significant potential in pharmacological research. With the molecular formula C13H15N3O4S and a molecular weight of 309.34 g/mol, this compound has been studied for its biological activities, particularly its interactions with various receptor systems and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H15N3O4S |
| Molecular Weight | 309.34 g/mol |
| Purity | Typically 95% |
| IUPAC Name | (7-methyl-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone |
| CAS Number | 1474055-37-2 |
The compound's biological activity primarily involves modulation of neurotransmitter receptors. Specifically, it has shown potential as an AMPA receptor modulator , which plays a crucial role in synaptic transmission and plasticity in the central nervous system. Modulation of AMPA receptors can influence various neurological processes and has implications for conditions such as epilepsy and depression.
Case Studies
- AMPA Receptor Modulation : Research indicates that compounds similar to this compound can affect the desensitization of AMPA receptors. For instance, studies on related benzothiadiazine derivatives have demonstrated their ability to enhance AMPA receptor function by increasing cytosolic calcium levels in neuronal cells .
- Neuroprotective Effects : A study highlighted the neuroprotective properties of benzothiadiazine derivatives against excitotoxicity in neuronal cultures. These compounds were shown to reduce neuronal death induced by excessive glutamate signaling .
- Anticonvulsant Activity : In animal models, certain derivatives exhibited anticonvulsant effects by modulating AMPA receptor activity, suggesting potential therapeutic applications in treating seizure disorders .
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of benzothiadiazine derivatives. The modifications in the chemical structure significantly influence their binding affinity and efficacy at the AMPA receptor site.
Binding Affinity Studies
Molecular docking studies have revealed that modifications at specific sites on the benzothiadiazine core can enhance binding affinity to AMPA receptors. The presence of morpholine as a substituent appears to stabilize interactions within the binding pocket .
Eigenschaften
IUPAC Name |
(7-methyl-4,4-dioxo-1H-4λ6,1,2-benzothiadiazin-3-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-2-3-11-10(8-9)14-15-12(21(11,18)19)13(17)16-4-6-20-7-5-16/h2-3,8,14H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCQVHJOZPZJCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















